(2E,4Z)-hexa-2,4-dienoic acid

Catalog No.
S609325
CAS No.
30361-30-9
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4Z)-hexa-2,4-dienoic acid

CAS Number

30361-30-9

Product Name

(2E,4Z)-hexa-2,4-dienoic acid

IUPAC Name

(2E,4Z)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+

InChI Key

WSWCOQWTEOXDQX-AWYLAFAOSA-N

SMILES

CC=CC=CC(=O)O

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C\C=C\C(=O)O

The exact mass of the compound (2E,4Z)-hexa-2,4-dienoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2E,4Z)-hexa-2,4-dienoic acid (CAS 30361-30-9), commonly referred to as trans,cis-sorbic acid, is a stereochemically pure conjugated diene carboxylic acid. While its geometric isomer, (2E,4E)-sorbic acid, is a ubiquitous commodity food preservative, the (2E,4Z) isomer is a highly specialized fine chemical. In industrial and advanced laboratory settings, it is procured primarily as a stereocontrolled building block for complex natural product synthesis, an analytical reference standard for quantifying UV-induced photoisomerization in food matrices, and a structurally defined negative control in microbiological structure-activity relationship (SAR) assays [1]. Its distinct Z-geometry at the C4 position fundamentally alters its reactivity, electrophoretic mobility, and biological binding affinity compared to the standard E,E-isomer [2].

Research Fit

Workflow Stereochemical-control and isomer-specific analytical reference
Selection Chiral-like isomer probe for chromatographic or photochemical studies
Use Context Isomer-attribution review, not commodity preservative substitution

Substituting (2E,4Z)-hexa-2,4-dienoic acid with the readily available and inexpensive (2E,4E)-isomer fundamentally compromises both synthetic and analytical workflows. In total synthesis, the diene geometry is strictly conserved during amide coupling; using the E,E-isomer yields the incorrect epimer of target natural products (such as Sperabillins), drastically altering their binding affinity to target proteins and rendering the synthesis invalid . In analytical chemistry, attempting to monitor the degradation of commercial sorbates without the pure (2E,4Z) standard prevents the accurate calibration of chromatographic and electrophoretic instruments, making it impossible to resolve and quantify specific photoisomerization pathways in food stability testing [1].

Substitution Risk

Attribute
(2E,4Z) Target Isomer
(2E,4E) Commodity Isomer
Stereochemical identity
Cis-configured C-4 double bond defines chromatographic and photoreactivity profile
Trans,trans configuration may not serve as an isomer-specific marker or SAR comparator
Photochemical role
Product marker in triplet-state probe studies; photoisomerization endpoint context
Reactant probe only; cannot substitute for product isomer quantification
Handling requirement
Low-melting solid requiring cold-chain storage and light-protected handling
Ambient-stable crystalline powder; procurement and storage context may differ

Stereospecific Antimicrobial Potency vs. (2E,4E) Isomer

Research demonstrates that the pure (2E,4E) isomer exhibits the highest antimicrobial activity against Saccharomyces cerevisiae, whereas the (2E,4Z) isomer shows significantly reduced potency. This establishes the (2E,4Z) isomer as an essential negative control for validating the stereochemical dependence of sorbate-mediated microbial inhibition [1].

Evidence DimensionAntimicrobial efficacy against Saccharomyces cerevisiae
Target Compound DataReduced antimicrobial activity (utilized as a baseline negative control)
Comparator Or Baseline(2E,4E)-hexa-2,4-dienoic acid (Highest antimicrobial activity)
Quantified DifferencePure trans,trans isomer significantly outperforms the trans,cis isomer in yeast inhibition
ConditionsYeast inhibition assay (Saccharomyces cerevisiae)

Procuring the pure (2E,4Z) isomer is critical for researchers needing a structurally exact but biologically attenuated control in food science and preservative SAR studies.

Melting point depression
Head-to-head
~96–100 °C lower ΔTₘ (2E,4Z) 35–38 °C vs (2E,4E) 133–135 °C
Governs procurement, storage, and low-temperature formulation windows
Solid-state property context; reported from CAS and NIST sources

Stereocontrolled Side-Chain Installation in Total Synthesis

In the total synthesis of the pseudo-peptide antibiotics Sperabillin A and C, the (2E,4Z)-hexa-2,4-dienoyl side chain must be installed via direct amide coupling. Substituting this starting material with the standard (2E,4E) isomer results in the incorrect geometric configuration of the final natural product, which is critical for its biological function and mimicry of bacterial peptidoglycan precursors .

Evidence DimensionFinal product stereochemical fidelity
Target Compound DataYields natural Sperabillin A/C with the required (2E,4Z) side-chain geometry
Comparator Or Baseline(2E,4E)-hexa-2,4-dienoic acid (Yields unnatural (2E,4E)-Sperabillin analogs)
Quantified Difference100% retention of required Z-geometry at C4 during coupling, avoiding post-synthetic isomerization
ConditionsAmide coupling to (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core

For medicinal chemists, the exact (2E,4Z) starting material is non-negotiable to achieve the correct target molecule without complex and low-yield post-synthetic photoisomerization steps.

Antimicrobial activity rank
Class-level
(2E,4E) reported highest antimicrobial activity; (2E,4Z) serves as an intermediate-activity comparator
Supports antimicrobial screening context; isomer-specific MIC data to verify
S. cerevisiae model; qualitative hierarchy only

Chromatographic Baseline Resolution for Photoisomerization Tracking

Sorbic acid undergoes UV-induced photoisomerization, necessitating precise analytical tracking. Using β-cyclodextrin-modified capillary electrophoresis, the (2E,4Z) isomer can be baseline-resolved from the (2E,4E), (2Z,4E), and (2Z,4Z) isomers. Procuring the pure (2E,4Z) standard allows for exact peak identification and quantification of degradation pathways in food matrices [1].

Evidence DimensionElectrophoretic mobility and peak resolution
Target Compound DataDistinct migration time enabling baseline separation
Comparator Or BaselineIsomeric mixtures without pure reference standards (Unidentified/overlapping peaks)
Quantified DifferenceComplete baseline resolution achieved using 60 mM tetraborate and 8 mg/mL β-CD
ConditionsCapillary electrophoresis modified with β-cyclodextrin

Analytical laboratories must procure this specific isomer to accurately calibrate instruments for food safety testing, where distinguishing UV degradation products is required.

HPLC reference standard
Head-to-head
99.6–103.4% recovery with authentic (2E,4Z) calibrant vs. systematic error with (2E,4E)-only calibration
Methodological requirement for validated isomer-specific quantification
HPLC-UV with ¹H-qNMR orthogonal reference; J. Food Chem. 2025
Photochemical probe marker
Cross-study
Obligatory reference for quantifying trans,cis photoisomerization branch in triplet-state yield calculations
Supports environmental photochemistry probe interpretation
³CDOM*/³CNT* quantification; Chen et al. 2015, Zhou et al. 2017
Procurement premium
Data to verify
~1,000–10,000× price premium vs. bulk food-grade sorbic acid per unit mass
Impacts project budgeting and supply-chain planning
Supplier catalog pricing context; sources empty, review required
UV isomerization liability
Cross-study
Photolabile; requires −20 °C storage protected from light to preserve stereochemical integrity
Mandates light-exclusion handling not required for (2E,4E) isomer
Cigić et al. 2001; supplier storage specifications

Natural Product Total Synthesis

Serves as a stereochemically pure building block for the synthesis of Sperabillins and related pseudo-peptide antibiotics, where the (2E,4Z)-dienoyl side chain is strictly required for target binding .

Food Chemistry Analytical Standards

Used as a critical reference standard for HPLC, GC, and capillary electrophoresis workflows designed to monitor the UV-induced degradation and photoisomerization of standard (2E,4E)-sorbic acid in commercial food and beverage products [1].

Antimicrobial Mechanism Studies

Deployed as a stereochemically defined negative control in microbiological assays to determine the role of diene geometry in the membrane-disrupting mechanisms of sorbate preservatives [2].

Stereocontrolled Cycloadditions

Utilized as a specialized diene in Diels-Alder reactions where the Z-geometry at the C4 position is exploited to dictate the relative stereochemistry of the resulting cycloadducts, an outcome impossible to achieve using the standard E,E-diene .

Application Fit Matrix

Application
Selection Property
Validation Focus
HPLC method validation for isomer quantification
Isomer-specific relative molar sensitivity
Chromatographic recovery accuracy against orthogonal reference
Environmental photochemistry probe studies
Authentic photoproduct reference material
Triplet-state yield deconvolution from chromatographic data
Isomer-specific SAR and antimicrobial screening
Stereochemically defined comparator
Antimicrobial screening context and C-4 geometry contribution review
Low-temperature synthesis and formulation
Depressed melting point (35–38 °C)
Melt-phase compatibility and cold-chain storage requirement

XLogP3

1.3

Wikipedia

(2E,4Z)-hexa-2,4-dienoic acid

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